
9-Benzyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Benzyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one: is an organic compound belonging to the class of beta-carbolines. These compounds are characterized by a tricyclic structure consisting of a pyridine ring fused to an indole ring. The presence of a benzyl group at the 9th position and a ketone group at the 1st position further defines its unique chemical structure. Beta-carbolines are known for their diverse biological activities and are of significant interest in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one typically involves the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde under acidic conditions to form the beta-carboline core. The specific steps are as follows:
Starting Materials: Tryptamine and benzaldehyde.
Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, at elevated temperatures.
Procedure: The tryptamine and benzaldehyde are mixed in a suitable solvent, and the acid catalyst is added. The mixture is heated to promote cyclization, leading to the formation of the beta-carboline core.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of the corresponding alcohol.
Substitution: Introduction of halogen atoms or other electrophiles onto the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 9-Benzyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a versatile building block in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its role as an intermediate in the synthesis of active ingredients highlights its importance in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 9-Benzyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one involves its interaction with specific molecular targets in the body. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, beta-carbolines are known to interact with monoamine oxidase (MAO) enzymes, inhibiting their activity and affecting neurotransmitter levels in the brain. This interaction is of particular interest in the treatment of neurological disorders.
Comparación Con Compuestos Similares
Similar Compounds
- 9-Benzyl-6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-4-carboxylic acid
- 9-benzyl-2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid
- 6-methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one
Uniqueness
Compared to similar compounds, 9-Benzyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one stands out due to its specific substitution pattern and the presence of a ketone group at the 1st position. This unique structure imparts distinct chemical reactivity and biological activity, making it a compound of significant interest in various fields of research.
Propiedades
Número CAS |
34034-29-2 |
|---|---|
Fórmula molecular |
C18H16N2O |
Peso molecular |
276.3 g/mol |
Nombre IUPAC |
9-benzyl-3,4-dihydro-2H-pyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C18H16N2O/c21-18-17-15(10-11-19-18)14-8-4-5-9-16(14)20(17)12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,19,21) |
Clave InChI |
AQPAFZPLIRGFQV-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(=O)C2=C1C3=CC=CC=C3N2CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


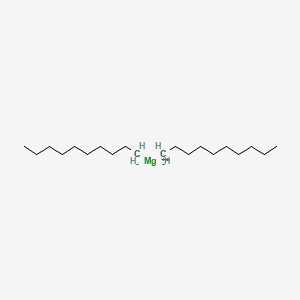
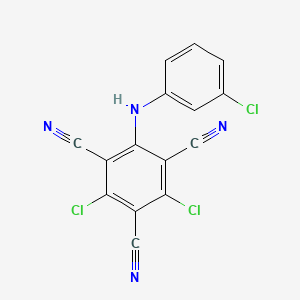
![1-(2-Chloro-3-(1-[(cyclohexylamino)carbonyl]-2-oxohydrazino)propyl)-1-[(cyclohexylamino)carbonyl]-2-oxohydrazine](/img/structure/B14678814.png)


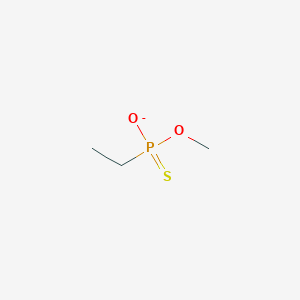

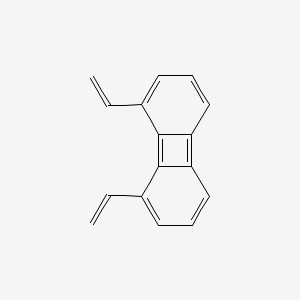
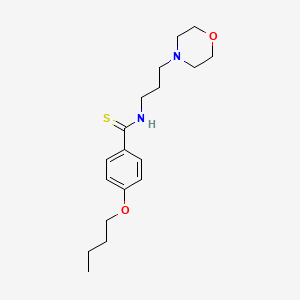
![(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;furan-2,5-dione](/img/structure/B14678852.png)
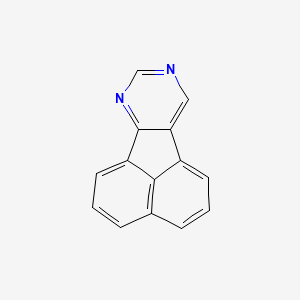
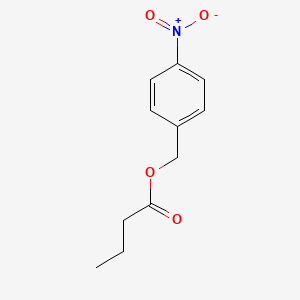

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt](/img/structure/B14678866.png)
